5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-4-12-7(6-11)5-8(10-12)9(13)14/h5H,2-4,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXSWAQHNRADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C(=CC(=N2)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves several steps:
Starting Material: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.
Alkylation: This compound is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Chemical Reactions Analysis
5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions:
Oxidation and Reduction: The compound can be selectively reduced using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Cycloaddition: High-temperature cycloaddition reactions can be performed with ethyl diazoacetate.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- CNS Activity : Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines can act as positive allosteric modulators of glutamate receptors, which are implicated in various neurological disorders .
- Antitumor Activity : Some studies have identified pyrazolo-diazepine derivatives as potential inhibitors of cancer cell proliferation. For instance, certain compounds have shown efficacy against various cancer cell lines by targeting specific signaling pathways .
- Antiviral Properties : There is emerging evidence suggesting that pyrazolo[1,5-a][1,4]diazepines may inhibit viral replication mechanisms. This has been particularly noted in studies focusing on respiratory viruses .
Case Studies
- Positive Allosteric Modulation : A study reported that specific derivatives of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine enhance the activity of mGlu5 receptors in preclinical models of schizophrenia. These findings suggest therapeutic potential in treating psychiatric disorders .
- Anticancer Activity : Another investigation revealed that certain substituted pyrazolo-diazepines demonstrated potent activity against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Inhibition of Viral Replication : A recent study highlighted the effectiveness of a pyrazolo[1,5-a][1,4]diazepine derivative in suppressing viral RNA synthesis in infected cells. This suggests potential applications in antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. Variations in substituents on the diazepine ring can significantly influence biological activity:
| Substituent Position | Effect on Activity | Example Compound |
|---|---|---|
| 2 | Enhances CNS activity | 2-Methyl derivative |
| 7 | Increases antitumor potency | 7-Carboxylate derivative |
| 8 | Modulates antiviral properties | 8-Alkyl substituted derivative |
Mechanism of Action
The mechanism of action of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity, which is crucial in regulating various cellular processes. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Derivatives
The pyrazolo[1,5-a][1,4]diazepine core allows for diverse substitutions, which modulate biological activity, solubility, and synthetic accessibility. Below is a comparison of key derivatives:
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 5-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | C₉H₁₂N₃O₂ | 194.21 g/mol | 5-methyl, 2-carboxylic acid |
| 5-[(tert-Butoxy)carbonyl] variant (CAS 1355170-97-6) | C₁₃H₁₉N₃O₄ | 281.31 g/mol | 5-tert-butyl ester, 2-carboxylic acid |
| 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | C₈H₉N₃O₃ | 195.18 g/mol | 4-oxo, 2-carboxylic acid |
| Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro derivative (CAS 477845-46-8) | C₁₅H₁₄FN₃O₃ | 303.29 g/mol | 4-oxo, 5-(4-fluorobenzyl), methyl ester |
| 5,6,7,8-Tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine (CAS 1246553-10-5) | C₁₃H₁₅N₃ | 213.28 g/mol | 2-phenyl, no carboxylic acid |
Key Observations :
Key Findings :
- Antiviral vs. Anticancer Activity : The parent compound’s RSV inhibition contrasts with ferrocenyl derivatives’ anti-cancer activity, highlighting scaffold versatility .
Table 4: Stability and Handling
| Compound | Storage Conditions | Solubility (H₂O) | Safety Notes |
|---|---|---|---|
| This compound | RT (sealed, dry) | Moderate | Avoid inhalation; irritant |
| 4-Oxo derivative (CAS 477863-08-4) | RT (moisture-sensitive) | Low | Corrosive; use PPE |
| tert-Butyl ester (CAS 1355170-97-6) | -20°C (desiccated) | Insoluble | Stable but hygroscopic |
Notes:
Biological Activity
5-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Synthesis
The synthesis of this compound generally involves a multi-step process. The key steps include:
- Starting Materials : Methyl pyrazole-3,5-dicarboxylate is commonly used as a precursor.
- Alkylation : The precursor undergoes alkylation with appropriate amines to form the diazepine skeleton.
- Cyclization : Cyclization occurs during the deprotection of the Boc group to yield the target compound.
- Reduction : Selective reduction of intermediate compounds is performed to achieve the desired functional groups.
1. Anticancer Activity
Research indicates that derivatives of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibit promising anticancer properties. For instance:
- Inhibition of Lung Cancer Cells : Studies have shown that certain derivatives can suppress the growth of A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest .
- Mechanism of Action : These compounds may act by inhibiting specific signaling pathways involved in cancer cell proliferation.
2. Antiviral Properties
The compound has also been investigated for its antiviral activity:
- Inhibition of RSV Polymerase : It has been identified as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex . This suggests potential applications in treating viral infections.
3. Neuroprotective Effects
Some studies suggest that pyrazolo[1,5-a][1,4]diazepine derivatives may possess neuroprotective effects:
- Mechanisms : These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity .
- Catalysis : Employ EDCI/HOBt coupling agents for amide bond formation (e.g., with 3-methylfuran-2-carboxylic acid), achieving >90% yields .
- Purification : Flash chromatography (SiO₂, gradient EtOAc/hexanes) ensures high purity (>95%) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 85–90 | |
| Cyclization | HCl/dioxane, RT | 75–80 | |
| Carboxylic Acid Formation | NaOH, THF/MeOH, reflux | 90–95 |
How can structural ambiguity in spectroscopic data (NMR, MS) for this compound be resolved?
Basic Research Question
Key Analytical Techniques :
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). For example:
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., m/z calc. 276.1, obs. 276.1) .
Q. Advanced Contradiction Resolution :
- Dynamic Effects : Rotameric splitting in NMR (e.g., NH protons) can be mitigated by D₂O exchange or variable-temperature NMR .
- Impurity Peaks : Compare retention times with HPLC (C18 column, 90% MeOH/H₂O) to identify byproducts .
What physicochemical properties (e.g., logP, pKa) are critical for pharmacokinetic modeling?
Basic Research Question
Key Parameters :
- logP : 1.07 (predicts moderate lipophilicity, suitable for blood-brain barrier penetration) .
- pKa : 3.17 (carboxylic acid group ionizes at physiological pH, enhancing solubility) .
- Polar Surface Area (PSA) : 104.97 Ų (indicates moderate permeability) .
Q. Methodological Determination :
- logD (pH 7.4) : -2.38 (measured via shake-flask method) .
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid .
How can researchers address discrepancies in biological activity data across structural analogs?
Advanced Research Question
Case Study : ROS1 Inhibition
- Contradiction : Derivatives with 3-methylfuran-2-carbonyl substituents show variable IC₅₀ values (nM to μM range) .
- Resolution Strategies :
Q. Table 2: SAR for ROS1 Inhibition
| Substituent | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|
| 3-Methylfuran-2-yl | 12.5 | Optimal steric fit | |
| 2-Nitrophenylsulfonyl | 460.0 | Poor solubility limits activity |
What are the challenges in scaling up pyrazolo-diazepine synthesis, and how can they be mitigated?
Advanced Research Question
Key Challenges :
Q. Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time for alkylation from 24 h to 2 h .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
How do in vitro assays correlate with in vivo efficacy for pyrazolo-diazepine derivatives?
Advanced Research Question
Case Study : Respiratory Syncytial Virus (RSV) Polymerase Inhibition
- In Vitro : Compound 16 (EC₅₀ = 0.8 μM in HEp-2 cells) .
- In Vivo : Poor oral bioavailability (<10%) due to high PSA; prodrug strategies (e.g., ethyl ester 15) improve absorption .
Q. Methodological Bridging :
- PK/PD Modeling : Use allometric scaling from rodent studies to predict human dosing .
- Metabolite Identification : LC-MS/MS to track hydrolysis of ester prodrugs in plasma .
What advanced computational methods support structure-activity relationship (SAR) studies?
Advanced Research Question
Tools and Workflows :
Docking Simulations (AutoDock Vina) : Predict binding modes to ROS1 kinase (PDB: 7LBL) .
Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., furan vs. phenyl groups) .
QSAR Models : Train on datasets with >50 analogs (R² > 0.85 for logD predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
